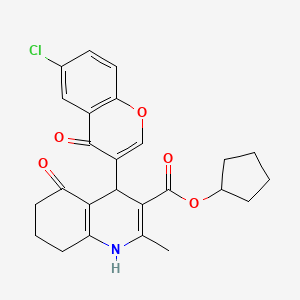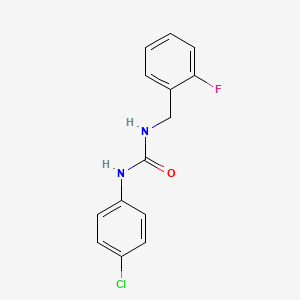![molecular formula C13H14F3NO B5034311 N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine](/img/structure/B5034311.png)
N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a but-2-yn-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the trifluoromethylation of a phenol derivative to form 3-(trifluoromethyl)phenol.
Alkylation: The phenol intermediate is then alkylated with an appropriate alkyne derivative to form the phenoxyalkyne intermediate.
Amination: The final step involves the amination of the phenoxyalkyne intermediate with ethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the alkyne moiety can participate in covalent bonding with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the alkyne and ethylamine moieties.
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Contains a similar phenoxy and trifluoromethyl group but differs in the alkyne and amine components.
Uniqueness
N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine is unique due to the combination of its trifluoromethyl, phenoxy, alkyne, and ethylamine groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications.
Eigenschaften
IUPAC Name |
N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c1-2-17-8-3-4-9-18-12-7-5-6-11(10-12)13(14,15)16/h5-7,10,17H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJVHMJSQSZKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034237.png)
![4-(4-Bromophenyl)-2-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide](/img/structure/B5034246.png)
![TRIS[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE](/img/structure/B5034248.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5034254.png)

![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5034262.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5034272.png)
![1-cyclohexyl-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5034280.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034292.png)
![5-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5034298.png)
![(3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5034301.png)
![N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B5034318.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5034325.png)

